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molecular formula C12H15NO B8768357 1,3,3,7-Tetramethylindolin-2-one

1,3,3,7-Tetramethylindolin-2-one

Cat. No. B8768357
M. Wt: 189.25 g/mol
InChI Key: PZLPVTIAERFKSE-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

2.00 g (50.0 mmol) sodium hydride (55%, suspension in mineral oil) were added at 0° C. to 2.34 g (3.58 mmol) 7-methyl-1,3-dihydro-indol-2-one in 20 mL DMF and the mixture was stirred for 30 min. Then 3.00 mL (48.2 mmol) iodomethane were added and the mixture was stirred for 2 h at RT. Ice water was added to the reaction mixture, then it was extracted with DCM and aqueous sodium hydrogen carbonate solution. The organic phase was dried on sodium sulphate, filtered and evaporated down i. vac. The residue was purified by preparative HPLC-MS. The fractions containing the product were combined and freeze-dried.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1N[C:10](=O)[CH2:9]2.IC.[CH3:16][N:17]([CH:19]=[O:20])[CH3:18]>>[CH3:16][N:17]1[C:18]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:10])[C:4]([CH3:12])([CH3:3])[C:19]1=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.58 mmol
Type
reactant
Smiles
CC=1C=CC=C2CC(NC12)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
IC
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at RT
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted with DCM and aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down i
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC-MS
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C(C(C2=CC=CC(=C12)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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